molecular formula C9H9N3O4 B10966382 N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide

Cat. No.: B10966382
M. Wt: 223.19 g/mol
InChI Key: AYYFRBPVEVPCIA-UHFFFAOYSA-N
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Description

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. The compound features a benzodioxole ring, which is a structural motif found in many biologically active molecules, making it a subject of study in medicinal chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide typically involves multi-step chemical processes. One common method starts with the alkylation of 2-(1,3-benzodioxol-5-yl)acetonitrile with bis(2-chloroethyl) ether, followed by reduction with lithium tetrahydroaluminate to obtain the key intermediate product, [4-(1,3-benzodioxol-5-yl)-tetrahydro-2H-pyran-4-yl]methanamine . This intermediate can then be further reacted with various reagents to produce the desired compound.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide undergoes various chemical reactions, highlighting its reactivity and functional versatility. These include:

    Oxidation: The compound can be oxidized under specific conditions to form different products.

    Reduction: Reduction reactions can modify the hydrazinyl and oxoacetamide groups.

    Substitution: The benzodioxole ring can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium tetrahydroaluminate, and various electrophiles and nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxo derivatives, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide exerts its effects involves modulating various biochemical pathways. Specifically, it can affect microtubule assembly through the suppression of tubulin polymerization or stabilization of microtubule structure, leading to mitotic blockade and cell apoptosis. This mechanism is particularly relevant in its potential anticancer activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to modulate microtubule assembly and induce apoptosis sets it apart from other similar compounds.

Properties

Molecular Formula

C9H9N3O4

Molecular Weight

223.19 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-hydrazinyl-2-oxoacetamide

InChI

InChI=1S/C9H9N3O4/c10-12-9(14)8(13)11-5-1-2-6-7(3-5)16-4-15-6/h1-3H,4,10H2,(H,11,13)(H,12,14)

InChI Key

AYYFRBPVEVPCIA-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)C(=O)NN

Origin of Product

United States

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